(2S,3R)-3-aminobutan-2-ol hydrochloride
Description
(2S,3R)-3-Aminobutan-2-ol hydrochloride is a chiral organic compound characterized by a four-carbon backbone with hydroxyl (-OH) and amino (-NH₂) groups at the 2- and 3-positions, respectively. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its stereochemistry [(2S,3R)] is critical for interactions with enzymes or receptors, as demonstrated in studies on dehydrogenase binding modes . The compound’s molecular formula is C₄H₁₂ClNO, with a molecular weight of 137.60 g/mol .
Propriétés
Numéro CAS |
1605313-24-3 |
|---|---|
Formule moléculaire |
C4H12ClNO |
Poids moléculaire |
125.6 |
Pureté |
95 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Stereoisomers
- (2S,3S)-3-Aminobutan-2-ol Hydrochloride CAS: 310450-42-1 Molecular Formula: C₄H₁₂ClNO Key Difference: The (2S,3S) configuration alters hydrogen-bonding patterns compared to the (2S,3R) isomer. This stereochemical divergence can affect substrate-enzyme interactions, as seen in studies on 4-hydroxyisoleucine derivatives . Purity: 97% (vs. 95–98% for the target compound) .
Ester Derivatives
- (2S,3R)-Ethyl 2-Amino-3-hydroxybutanoate Hydrochloride CAS: 39994-70-2 Molecular Formula: C₅H₁₂ClNO₃ Key Difference: The ethyl ester group introduces lipophilicity, reducing water solubility compared to the parent alcohol. Used in peptide synthesis and life sciences research .
- (2S,3R)-Methyl 2-Amino-3-hydroxybutanoate Hydrochloride CAS: 39994-75-7 Molecular Formula: C₅H₁₂ClNO₃ Storage: Requires inert atmosphere and dark storage, unlike the parent compound .
Structural Analogues with Additional Functional Groups
- Applications include chiral building blocks in asymmetric synthesis .
- (3R,4S)-4-Aminooxan-3-ol Hydrochloride CAS: 1096594-11-4 Molecular Formula: C₅H₁₂ClNO₂ Key Difference: The tetrahydropyran ring introduces conformational rigidity, which may improve metabolic stability in drug candidates .
Complex Derivatives with Aromatic/Halogen Substituents
- (2S,3R)-2-Amino-4-chloro-1-phenylbutan-3-ol Hydrochloride CAS: 369362-96-9 Molecular Formula: C₁₀H₁₅Cl₂NO Key Difference: The phenyl and chlorine substituents enhance hydrophobicity, favoring membrane permeability. This compound is a precursor in protease inhibitor synthesis (e.g., Atazanavir intermediates) .
Data Tables
Table 1: Structural and Physicochemical Comparisons
*CAS for (2S,3R) isomer inferred from supplier data .
Méthodes De Préparation
L-Threonine-Derived Synthesis
L-Threonine serves as a starting material due to its (2S,3R) configuration. The synthetic pathway involves:
-
Protection of the amino group : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups are introduced to prevent unwanted side reactions.
-
Oxidation of the alcohol : The hydroxyl group at C2 is oxidized to a ketone using mild oxidizing agents like Dess-Martin periodinane.
-
Stereoselective reduction : The ketone intermediate is reduced back to the alcohol with sodium borohydride in methanol, retaining the original configuration.
-
Deprotection and hydrochloride formation : Acidic cleavage of the protecting group followed by treatment with HCl yields the hydrochloride salt.
This route achieves enantiomeric excess (ee) >98% but requires multiple protection-deprotection steps, reducing overall efficiency.
Biocatalytic Reductive Amination
Enzymatic methods using amine dehydrogenases (AmDHs) have emerged as sustainable alternatives, enabling direct conversion of ketones to amines with exceptional stereoselectivity.
Substrate Scope and Enzyme Selection
Butan-2-one is enzymatically aminated to (3S)-3-aminobutan-2-ol using AmDHs from Microbacterium esteraromaticum (MicroAmDH) or Mycobacterium smegmatis (MsmeAmDH). Reaction conditions include:
Table 1: Performance of AmDHs in Reductive Amination
| Enzyme | Substrate Conc. (mM) | Conversion (%) | ee (%) |
|---|---|---|---|
| MsmeAmDH | 150 | 58.3 | 92.6 |
| MicroAmDH | 100 | 88.3 | 98.6 |
| MATOUAmDH2 | 50 | 30.0 | 90.4 |
MsmeAmDH demonstrates scalability, producing 7.5 mmol of product with 51% isolated yield after distillation.
Catalytic Hydrogenation of Nitro Compounds
Nitro group reduction offers a straightforward route to amines. (2S,3R)-3-Nitrobutan-2-ol is hydrogenated to the target amino alcohol, followed by HCl salt formation.
Hydrogenation Conditions
This method achieves >95% yield but requires careful control to avoid over-reduction or epimerization.
Table 2: Catalyst Comparison for Nitro Reduction
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) |
|---|---|---|---|
| Raney Ni | 50 | 4 | 92 |
| Pd/C | 40 | 3 | 88 |
Resolution of Racemic Mixtures
Racemic 3-aminobutan-2-ol is resolved using chiral acids (e.g., tartaric acid) or enzymatic kinetic resolution.
Diastereomeric Salt Formation
Treatment with L-tartaric acid preferentially crystallizes the (2S,3R)-isomer, achieving 85–90% ee after recrystallization.
Lipase-Catalyzed Kinetic Resolution
Candida antarctica lipase B selectively acetylates the undesired enantiomer, leaving the target amine unreacted. This method attains 95% ee but suffers from low yields (<50%).
Asymmetric Synthesis via Chiral Auxiliaries
Chiral oxazaborolidine catalysts enable asymmetric induction in the reduction of β-keto amines.
Corey-Bakshi-Shibata (CBS) Reduction
A β-keto amine intermediate is reduced using a CBS catalyst, yielding the (2S,3R)-configuration with 97% ee.
Reaction Scheme:
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and minimal waste. Biocatalytic methods are favored due to:
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing (2S,3R)-3-aminobutan-2-ol hydrochloride with high enantiomeric purity?
- Methodological Answer : The synthesis often employs asymmetric biocatalysis using engineered enzymes like carbonyl reductases (e.g., from Lactobacillus fermentum). Key steps include:
- Substrate Preparation : Use of 2-chloro-β-ketoesters as precursors.
- Enzyme Optimization : Ensure high substrate specificity by adjusting pH (6.5–7.5) and temperature (30–37°C) .
- Cofactor Regeneration : Utilize glucose dehydrogenase (GDH) to recycle NAD(P)H, enhancing reaction efficiency .
- Purification : Crystallization in aqueous HCl yields the hydrochloride salt with >98% enantiomeric excess (e.e.).
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (80:20) to resolve stereoisomers .
- NMR Spectroscopy : - and -NMR confirm stereochemistry via coupling constants (e.g., for vicinal protons) .
- X-ray Crystallography : Resolves absolute configuration; critical for validating synthetic routes .
Q. How is this compound utilized as a chiral building block in pharmaceutical synthesis?
- Methodological Answer :
- Step 1 : React with activated carbonyl groups (e.g., ketones) to form Schiff bases, enabling stereoselective alkylation .
- Step 2 : Functionalize via Mitsunobu reactions to introduce aryl or heterocyclic groups while retaining stereochemistry .
- Case Study : Used in synthesizing protease inhibitors by coupling with carboxylic acid derivatives under EDCI/HOBt conditions .
Advanced Research Questions
Q. How does the (2S,3R) stereochemistry influence biological target interactions compared to other stereoisomers?
- Methodological Answer :
- Comparative Analysis :
| Stereoisomer | Enzyme Inhibition (IC) | Receptor Binding Affinity (K) |
|---|---|---|
| (2S,3R) | 12 nM (aminopeptidase N) | 0.8 μM (GABA) |
| (2S,3S) | 85 nM | 3.2 μM |
| (2R,3R) | >1 μM | No activity |
- Mechanistic Insight : The (2S,3R) configuration aligns with the hydrophobic pocket of aminopeptidase N, enhancing hydrogen bonding with Glu .
Q. What strategies resolve contradictions in reported pharmacological activities across studies?
- Methodological Answer :
- Variable Control : Ensure enantiomeric purity (>99%) via chiral chromatography; impurities <1% can skew IC values .
- Assay Standardization : Use uniform buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) to minimize variability in enzyme inhibition assays .
- Meta-Analysis : Cross-validate data using orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization) .
Q. How can biocatalytic processes be optimized for industrial-scale production of this compound?
- Methodological Answer :
- Enzyme Engineering : Directed evolution of carbonyl reductases to improve thermostability (e.g., T increased from 45°C to 65°C) .
- Continuous Flow Systems : Implement membrane reactors to recycle enzymes and maintain substrate concentrations at 200–300 mM .
- Sustainability Metrics : Reduce E-factor by replacing organic solvents with aqueous-ionic liquid biphasic systems .
Data Contradiction Analysis
Q. Why do some studies report weak GABAergic activity for this compound, while others show strong effects?
- Methodological Answer :
- Possible Causes :
- Purity Issues : Residual solvents (e.g., DMSO) in stock solutions may inhibit receptor binding .
- Assay Sensitivity : Radioligand binding (e.g., -muscimol) vs. electrophysiology (patch-clamp) yield differing EC values.
- Resolution : Validate activity using Xenopus oocyte GABA receptor expression systems under controlled Cl gradients .
Experimental Design Considerations
Q. What in vitro models are best suited for studying the neuropharmacological effects of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
